An In-depth Technical Guide to 2,3-Dimethylbenzoyl Chloride: Chemical Properties and Structure
An In-depth Technical Guide to 2,3-Dimethylbenzoyl Chloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylbenzoyl chloride is an acyl chloride derivative of benzoic acid. As a reactive organic compound, it serves as a crucial intermediate in the synthesis of a variety of more complex molecules. Its chemical properties are largely dictated by the presence of the acyl chloride functional group, which makes it a versatile reagent for acylation reactions. The two methyl groups on the aromatic ring influence its reactivity and the properties of the resulting derivatives. This guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to 2,3-Dimethylbenzoyl chloride.
Chemical Properties
2,3-Dimethylbenzoyl chloride is a combustible liquid that is corrosive and causes severe skin burns and eye damage.[1] It is sensitive to moisture and will react with water.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉ClO | [1][2] |
| Molecular Weight | 168.62 g/mol | [1][2] |
| CAS Number | 21900-46-9 | [2] |
| Melting Point | 2 °C | [3] |
| Boiling Point | 122-124 °C | [3] |
| Refractive Index (n_D^20) | 1.555 | [3] |
| Density | ~1.19 g/cm³ (for 3,5-isomer) | [4] |
| Solubility | Reacts with water; soluble in organic solvents such as dichloromethane and toluene. | [4] |
Chemical Structure
The structure of 2,3-Dimethylbenzoyl chloride consists of a benzene ring substituted with a carbonyl chloride group at position 1, and two methyl groups at positions 2 and 3. The molecule's geometry is influenced by the sp² hybridization of the carbonyl carbon and the aromatic ring carbons.
Experimental Protocols
Synthesis of 2,3-Dimethylbenzoyl Chloride
A common method for the synthesis of 2,3-Dimethylbenzoyl chloride is the reaction of 2,3-dimethylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[5]
Detailed Methodology:
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Reaction Setup: A round-bottom flask is charged with 2,3-dimethylbenzoic acid (1.0 equivalent). The flask is equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).
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Addition of Reagent: Thionyl chloride (1.5 to 2.0 equivalents) is cautiously added to the flask. A solvent such as dry benzene or toluene can be used.[5]
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Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours (e.g., 5 hours) until the evolution of gas ceases.[5] The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).
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Work-up and Purification: After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation under reduced pressure. The crude 2,3-Dimethylbenzoyl chloride is then purified by vacuum distillation to yield the final product as an oil.[5]
Caption: Synthesis workflow for 2,3-Dimethylbenzoyl chloride.
Friedel-Crafts Acylation using 2,3-Dimethylbenzoyl Chloride
2,3-Dimethylbenzoyl chloride is a potent acylating agent in Friedel-Crafts reactions, used to introduce the 2,3-dimethylbenzoyl group onto an aromatic substrate.
General Methodology:
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Catalyst Suspension: A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is suspended in a dry, inert solvent (e.g., dichloromethane, carbon disulfide) in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
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Reactant Addition: The aromatic substrate is added to the catalyst suspension. The mixture is cooled in an ice bath.
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Acyl Chloride Addition: 2,3-Dimethylbenzoyl chloride, dissolved in the same dry solvent, is added dropwise to the cooled mixture with stirring.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The progress of the reaction is monitored by TLC or gas chromatography (GC).
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Quenching and Work-up: The reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.
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Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with water, a dilute base (e.g., sodium bicarbonate solution), and brine, then dried over an anhydrous drying agent (e.g., MgSO₄). The solvent is removed under reduced pressure, and the resulting product is purified by recrystallization or column chromatography.
Caption: General workflow for a Friedel-Crafts acylation reaction.
Spectroscopic Data
The structural features of 2,3-Dimethylbenzoyl chloride can be confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of 2,3-Dimethylbenzoyl chloride is expected to show signals corresponding to the aromatic protons and the methyl protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically 7.0-8.0 ppm). The two methyl groups will appear as singlets in the upfield region (typically 2.0-2.5 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton. Key expected signals include the carbonyl carbon (downfield, ~170 ppm), the aromatic carbons (in the range of 120-140 ppm), and the methyl carbons (upfield, ~15-25 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is typically found at a high wavenumber for acyl chlorides (around 1770-1815 cm⁻¹). Other characteristic peaks include those for C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring.
Conclusion
2,3-Dimethylbenzoyl chloride is a valuable reagent in organic synthesis, particularly for the introduction of the 2,3-dimethylbenzoyl moiety into various molecules. Its reactivity, driven by the acyl chloride group, makes it a key building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. A thorough understanding of its chemical properties, structure, and handling procedures is essential for its safe and effective use in research and development.
References
- 1. 2,3-Dimethylbenzoyl chloride | C9H9ClO | CID 2800899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. prepchem.com [prepchem.com]
